molecular formula C7H2Cl2F3NO2 B120000 4,5-Dichloro-2-nitrobenzotrifluoride CAS No. 50594-31-5

4,5-Dichloro-2-nitrobenzotrifluoride

Cat. No. B120000
CAS RN: 50594-31-5
M. Wt: 259.99 g/mol
InChI Key: MMUARSWOJRDXBV-UHFFFAOYSA-N
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Description

The compound 4,5-Dichloro-2-nitrobenzotrifluoride is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the chemistry of 4,5-Dichloro-2-nitrobenzotrifluoride. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block used in the synthesis of various heterocyclic compounds, indicating that chloro-nitrobenzoic acid derivatives can be versatile precursors in organic synthesis .

Synthesis Analysis

The synthesis of related compounds, such as 5-fluoro-2-nitrobenzotrifluoride, has been achieved using a continuous-flow millireactor system, which suggests that similar methodologies could potentially be applied to the synthesis of 4,

Scientific Research Applications

Reactivity and Polymorphism

Research on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their structural polymorphism and reactivity. Changing the solvent for crystallization can lead to different polymorphic structures, and the presence of chlorine atoms significantly influences the rotational barrier and dihedral angle of the nitro group. These findings, derived from X-ray structure analysis and DFT calculations, underscore the nuanced reactivity and structural versatility of these compounds, which could extend to 4,5-dichloro-2-nitrobenzotrifluoride (E. Chugunova et al., 2021).

Crystal Structure and Interactions

Studies on chemical isomers of related nitrobenzotrifluoride compounds have highlighted their potential for forming cocrystals, albeit with challenges due to specific intermolecular interactions that promote phase separation. This suggests that 4,5-dichloro-2-nitrobenzotrifluoride could also exhibit unique crystal packing and intermolecular interactions, offering potential applications in materials science and crystal engineering (D. Lynch & I. Mcclenaghan, 2003).

Analytical and Environmental Applications

The development of sensitive analytical methods for the detection of genotoxic impurities, including nitrobenzotrifluoride derivatives, highlights the relevance of these compounds in environmental monitoring and pharmaceutical quality control. Such methods can facilitate the detection of trace levels of contaminants, ensuring environmental safety and compliance with pharmaceutical standards (R. Rupakula & Suman Gundlapalli, 2021).

Heterocyclic Synthesis

The utility of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar functional groups, as a building block in solid-phase synthesis demonstrates the potential of 4,5-dichloro-2-nitrobenzotrifluoride in the synthesis of diverse heterocyclic scaffolds. Such applications are crucial in medicinal chemistry for the development of novel therapeutic agents (Soňa Křupková et al., 2013).

Continuous-Flow Synthesis

The successful implementation of continuous-flow synthesis for the production of nitrobenzotrifluoride derivatives, such as 5-fluoro-2-nitrobenzotrifluoride, underscores the potential for efficient and scalable synthesis of 4,5-dichloro-2-nitrobenzotrifluoride. This approach offers improved process safety, efficiency, and environmental sustainability, making it highly relevant for industrial applications (Peng Chen et al., 2020).

Materials Science

The synthesis and characterization of fluorinated polyimides derived from compounds structurally related to 4,5-dichloro-2-nitrobenzotrifluoride reveal the potential of such materials in the development of high-performance polymers. These polymers exhibit desirable properties such as solubility, thermal stability, and low dielectric constants, making them suitable for advanced materials applications (Chenyi Wang et al., 2012).

Safety And Hazards

This compound has certain toxicity and may cause irritation and damage to the human body. It’s recommended to use protective gloves and goggles to avoid contact with skin and eyes. Operations should be conducted under airtight ventilation conditions to avoid inhalation of vapors . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

While specific future directions for “4,5-Dichloro-2-nitrobenzotrifluoride” are not detailed in the search results, its use in the synthesis of other compounds suggests potential applications in various fields of research .

properties

IUPAC Name

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUARSWOJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371646
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitrobenzotrifluoride

CAS RN

50594-31-5
Record name 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-nitrobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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